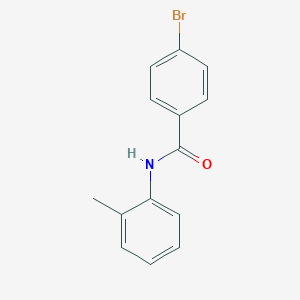
3-Oxoisoindoline-5-carbonitrile
Overview
Description
3-Oxoisoindoline-5-carbonitrile is a heterocyclic organic compound with the molecular formula C9H6N2O. It is a derivative of isoindoline, featuring a nitrile group at the 5-position and a keto group at the 3-position.
Mechanism of Action
Target of Action
It’s known that the compound has been used in the synthesis of various derivatives, which have shown antioxidant properties .
Mode of Action
It’s known that the compound can be synthesized from 2-carboxybenzaldehyde, tmscn and benzylic or aliphatic amines using a strecker approach with osu-6 as the catalyst . The reaction can generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .
Biochemical Pathways
Derivatives of this compound have been shown to possess antioxidant activity, suggesting that they may interact with biochemical pathways related to oxidative stress .
Pharmacokinetics
It’s known that the compound has a molecular weight of 15816 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Derivatives of this compound have been shown to possess antioxidant activity, suggesting that they may help to neutralize harmful free radicals and reduce oxidative stress .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxoisoindoline-5-carbonitrile can be synthesized through several methods. One common approach involves the cyanation of aryl bromides. For instance, a microwave-assisted method uses zinc cyanide (Zn(CN)2) in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and zinc dust in dimethylformamide (DMF) to convert aryl bromides to this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Oxoisoindoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while oxidation can produce carboxylic acids or other oxidized derivatives .
Scientific Research Applications
3-Oxoisoindoline-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industrial Chemistry: It serves as an intermediate in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Oxoisoindoline-5-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
3-Oxoisoindoline-5-carboxylic acid: Features a carboxylic acid group at the 5-position.
Isoindoline derivatives: Various derivatives with different substituents at the 3- and 5-positions.
Uniqueness
3-Oxoisoindoline-5-carbonitrile is unique due to the presence of both a nitrile and a keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in other isoindoline derivatives, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-oxo-1,2-dihydroisoindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXKDLJQBYJDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C#N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599923 | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261726-80-0 | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)

![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)




